molecular formula C10H6ClNO2 B13159290 7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

Cat. No.: B13159290
M. Wt: 207.61 g/mol
InChI Key: MLFHPUOBMLYJHQ-UHFFFAOYSA-N
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Description

7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile (CAS 1594475-10-1) is a high-purity chemical compound with the molecular formula C₁₀H₆ClNO₂ and a molecular weight of 207.61 g/mol . This benzopyran derivative is characterized by its unique structure that integrates a chloro substituent, a carbonyl group, and a carbonitrile group on a fused bicyclic framework, as represented by the SMILES code N#CC1CC2=CC=C(Cl)C=C2C(O1)=O . Compounds within this structural family are frequently explored in diverse scientific research areas, including medicinal chemistry and materials science. Researchers value this scaffold for its potential as a synthetic building block for developing novel substances with specific biological or photophysical properties. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions as per the safety data sheet must be adhered to, and handling should only be performed by qualified laboratory personnel.

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

7-chloro-1-oxo-3,4-dihydroisochromene-3-carbonitrile

InChI

InChI=1S/C10H6ClNO2/c11-7-2-1-6-3-8(5-12)14-10(13)9(6)4-7/h1-2,4,8H,3H2

InChI Key

MLFHPUOBMLYJHQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=CC(=C2)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-4-hydroxycoumarin with a suitable nitrile source under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile and analogous benzopyran derivatives. Note that direct comparative studies are scarce in the provided evidence; thus, inferences are drawn from structural and functional group analysis.

Property This compound 1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic Acid 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran
Molecular Formula C₁₀H₆ClNO₂ C₁₀H₈O₄ C₁₀H₈O₂
Molecular Weight (g/mol) 207.61 192.17 160.17
Key Substituents -Cl (position 7), -CN (position 3) -COOH (position 3) -CH₃ (position 7)
Potential Reactivity Nitrile group may undergo hydrolysis or nucleophilic addition Carboxylic acid enables salt formation or esterification Methyl group favors lipophilicity
Hypothetical Applications Drug intermediates (due to -CN) Pharmaceutical excipients or metal coordination Fragrance or polymer additives

Structural and Functional Insights:

  • Chlorine vs. Methyl Substitution : The electron-withdrawing chlorine atom in the subject compound may enhance electrophilic aromatic substitution reactivity compared to the electron-donating methyl group in 7-methyl derivatives .
  • Nitrile vs. Carboxylic Acid : The nitrile group offers distinct pathways for chemical modification (e.g., reduction to amines) compared to carboxylic acids, which are more polar and prone to ionization .

Research Findings and Limitations

No peer-reviewed studies or experimental data on this compound were identified in the provided evidence. Existing commercial listings focus on pricing and logistics rather than scientific characterization . For instance:

  • Pricing Variability : The compound is available from suppliers in China, the U.S., India, and Germany, with discounts for online orders .
  • Data Gaps : Critical parameters such as solubility, stability, and toxicity remain unaddressed, limiting its practical utility in research.

Biological Activity

7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a compound of interest due to its diverse potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 885273-15-4
  • Molecular Formula : C10_{10}H6_6ClN\O2_2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of appropriate benzopyran derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. This process allows for the introduction of the chloro and carbonitrile functional groups effectively.

Antimicrobial Properties

Research indicates that compounds similar to 7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain benzopyran derivatives can inhibit bacterial growth, with minimum inhibitory concentrations (MIC) reported as low as 6.25 mg/mL against various pathogens .

Anti-inflammatory Effects

7-Chloro derivatives have been studied for their anti-inflammatory properties. A related compound was found to suppress pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, indicating a potential mechanism for reducing inflammation through inhibition of NF-kB signaling pathways .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that derivatives can inhibit cell proliferation by targeting specific molecular pathways involved in cancer progression. The mechanism often involves the inhibition of cell cycle regulators and apoptosis induction in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses and cancer cell proliferation.
  • Cytokine Modulation : The compound has been shown to reduce levels of pro-inflammatory cytokines, suggesting a modulatory effect on immune responses.
  • Signal Transduction Pathways : It affects key signaling pathways such as MAPK and NF-kB, which are crucial in regulating inflammation and cell survival.

Research Findings

StudyFindings
Demonstrated inhibition of TNF-alpha and IL-6 in RAW264.7 cells by related coumarin derivatives.
Reported antimicrobial activity with MIC values as low as 6.25 mg/mL against various pathogens.
Explored the synthesis of various benzopyran derivatives showcasing promising biological activities.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several benzopyran derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzopyran structure significantly enhanced antimicrobial potency.
  • Anti-inflammatory Response : In vivo models showed that treatment with 7-Chloro derivatives reduced inflammation markers in conditions induced by lipopolysaccharides (LPS), supporting their use in therapeutic applications for inflammatory diseases.

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